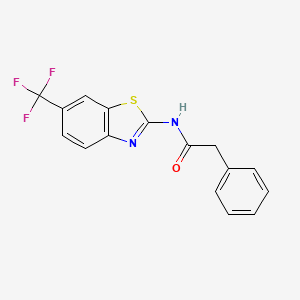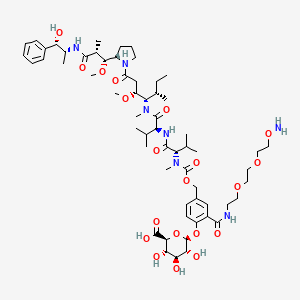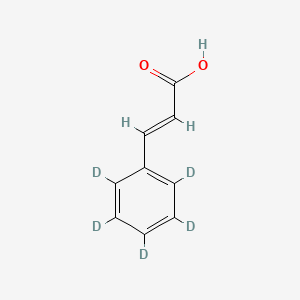
hNTS1R agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hNTS1R agonist-1, also known as Compound 10, is a full agonist of the human neurotensin receptor 1 (hNTS1R). This compound has a high affinity for hNTS1R with a dissociation constant (K_i) of 6.9 nM. It is capable of crossing the blood-brain barrier and has shown potential in enhancing motor function and memory in mouse models of Parkinson’s disease. Additionally, this compound is an analog of Neurotensin (8-13) and exhibits neuroprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hNTS1R agonist-1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The key steps in the synthetic route include:
Peptide Bond Formation: The synthesis begins with the formation of peptide bonds between amino acids such as lysine, proline, tyrosine, isoleucine, and leucine.
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed in deprotection steps.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Automation and advanced purification techniques are employed to ensure consistency and quality in the final product .
化学反应分析
Types of Reactions
hNTS1R agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can occur at specific sites, such as the disulfide bonds in the peptide chain.
Substitution: Substitution reactions can be used to modify specific amino acid residues to alter the compound’s properties
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl).
Major Products
The major products formed from these reactions include various analogs of this compound with modified properties, such as increased stability or altered receptor affinity .
科学研究应用
hNTS1R agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of neurotensin receptor agonists.
Biology: Investigated for its role in modulating neurotransmission and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting neurotensin receptors
作用机制
hNTS1R agonist-1 exerts its effects by binding to the human neurotensin receptor 1 (hNTS1R) and activating it. This activation leads to a cascade of intracellular signaling events, including the activation of G-proteins and subsequent modulation of downstream effectors. The compound enhances motor function and memory by modulating neurotransmitter release and providing neuroprotection .
相似化合物的比较
Similar Compounds
Neurotensin (8-13): A natural peptide with similar neuroprotective properties.
SB 611812: Another neurotensin receptor agonist with different receptor affinity and pharmacokinetic properties.
Urantide acetate: A neurotensin receptor antagonist used for comparison in receptor studies
Uniqueness
hNTS1R agonist-1 is unique due to its high affinity for hNTS1R, ability to cross the blood-brain barrier, and its dual role as a neuroprotective agent and enhancer of motor function and memory. These properties make it a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C37H62N10O9 |
|---|---|
分子量 |
790.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H62N10O9/c1-5-22(4)30(34(52)44-28(36(54)55)19-21(2)3)45-32(50)27(20-23-11-13-24(48)14-12-23)43-33(51)29-10-8-17-47(29)35(53)26(15-18-56-46-37(40)41)42-31(49)25(39)9-6-7-16-38/h11-14,21-22,25-30,48H,5-10,15-20,38-39H2,1-4H3,(H,42,49)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,40,41,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
KJBAFWBHDMSCQY-ODKJCKIQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCON=C(N)N)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCON=C(N)N)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


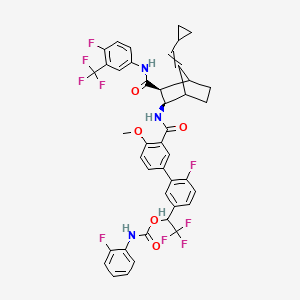

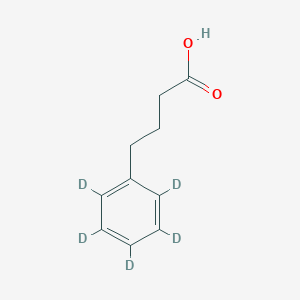
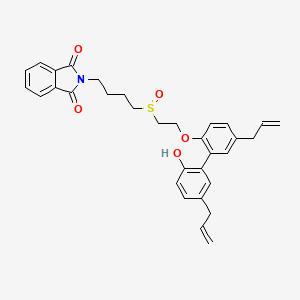

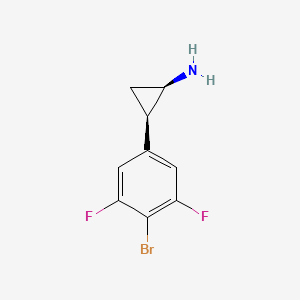
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
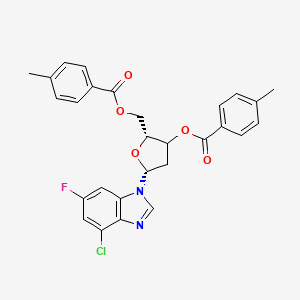
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
